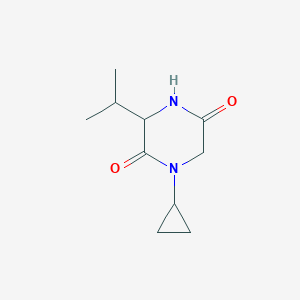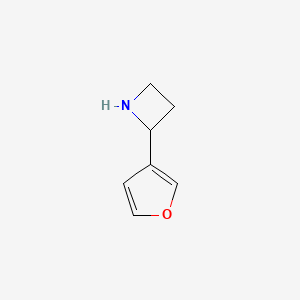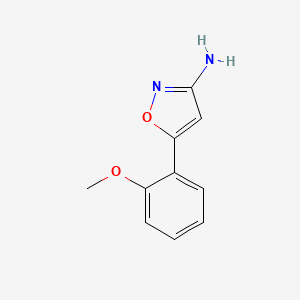![molecular formula C9H10BrNO2S B1469305 1-[(4-ブロモチオフェン-2-イル)メチル]アゼチジン-3-カルボン酸 CAS No. 1341389-58-9](/img/structure/B1469305.png)
1-[(4-ブロモチオフェン-2-イル)メチル]アゼチジン-3-カルボン酸
説明
1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:モノカルボン酸トランスポーター阻害剤
この化合物は、モノカルボン酸トランスポーター(MCT)の阻害剤として、医学において潜在的な用途があります。MCTは、細胞膜を介した乳酸とケトン体の輸送において重要な役割を果たしており、代謝プロセスに不可欠です。 これらのトランスポーターを阻害することは、特定のがんや2型糖尿病など、MCTの活性が高まっている状態の治療に役立つ可能性があります .
農業:農薬研究
農業分野では、1-[(4-ブロモチオフェン-2-イル)メチル]アゼチジン-3-カルボン酸などのアゼチジンの誘導体は、農薬研究に役立ちます。 これらの誘導体は、新しい殺虫剤や除草剤の開発に使用でき、作物の保護と農業生産性の向上に貢献します .
材料科学:複素環式化合物の合成
この化合物は、材料科学、特に複素環式化合物の合成においても重要です。 これらの化合物は、耐久性や導電性などの特定の特性を持つ新しい材料の開発に不可欠です .
環境科学:分析研究
環境科学では、この化合物は、汚染物質を検出および定量化する分析研究に使用できます。 その誘導体は、環境毒素の存在を測定するアッセイにおける試薬または指示薬として役立つ可能性があります .
生化学:代謝経路解析
生化学的には、この化合物は、特にがん細胞におけるワーバーグ効果に関連する代謝経路の研究に関与する可能性があります。 MCTを阻害することで、研究者はがん細胞の代謝変化についての洞察を得ることができます .
薬理学:創薬
薬理学では、この化合物がMCT阻害剤としての役割を果たすことから、特に乳酸輸送の調節が治療的な状態における創薬に役立つ可能性があります。 代謝性疾患を標的とした新規薬理学的な薬剤の開発につながる可能性があります .
分析化学:クロマトグラフィーと分光法
分析的には、この化合物とその誘導体は、クロマトグラフィーや分光法における標準品または校正剤として使用できます。 これらの技術は、化学物質の定性および定量分析に不可欠です .
合成化学:複雑な分子のビルディングブロック
最後に、合成化学において、この化合物は、より複雑な分子の構築のためのビルディングブロックとして役立ちます。 その反応部位により、さまざまな合成経路の汎用性の高い前駆体となり、さまざまな化学物質の創出につながります .
特性
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-8(14-5-7)4-11-2-6(3-11)9(12)13/h1,5-6H,2-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSCYOXYWYDWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



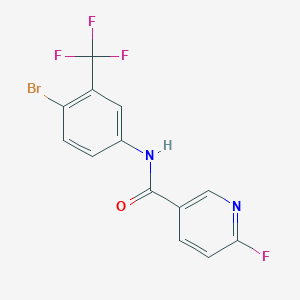
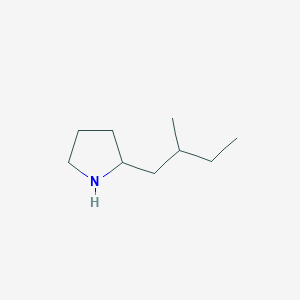

![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)

![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)

![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)
